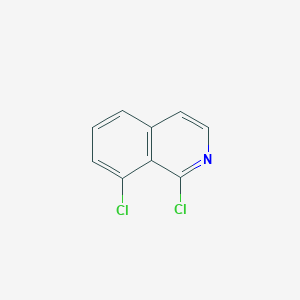
1,8-Dichloroisoquinoline
説明
1,8-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 1,8-Dichloroisoquinoline consists of a nitrogen-containing heterocyclic compound, isoquinoline, substituted with two chlorine atoms at the 1 and 8 positions . The molecular weight of this compound is 198.05 g/mol .
科学的研究の応用
1. Synthesis and Biological Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, including 1,8-Dichloroisoquinoline, have shown a wide range of biological activities. These include antimicrobial, anticancer, and antifungal effects. The synthesis of 8-HQ derivatives and their various pharmacological properties, such as anticancer, antiviral, and antibacterial activities, are significant areas of research. The compounds containing the 8-HQ moiety have substantial therapeutic value and can act as potential building blocks for pharmacologically active scaffolds (Saadeh, Sweidan, & Mubarak, 2020).
2. Coordination Chemistry
8-Hydroxyquinoline is a versatile ligand in coordination chemistry and has seen a resurgence in synthetic coordination chemistry. Its derivatives are used to obtain new supramolecular sensors, emitting devices, or self-assembled aggregates. This highlights the role of 8-hydroxyquinoline derivatives, including 1,8-Dichloroisoquinoline, in the development of advanced materials with potential applications in various fields (Albrecht, Fiege, & Osetska, 2008).
3. Metal Complex Synthesis
The synthesis and characterization of axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes demonstrate the potential of 1,8-Dichloroisoquinoline derivatives in the field of organometallic chemistry. These derivatives are used to create novel metal complexes, which can have various applications, including catalysis and material science (Grande-Carmona et al., 2015).
4. Antimicrobial Properties
Some 1,8-Dichloroisoquinoline derivatives have shown promising antibacterial activities against both gram-positive and gram-negative strains. This highlights their potential use in developing new antimicrobial agents (Al-Hiari et al., 2007).
5. Spectroscopic Analysis and Drug Development
Spectroscopic analysis of 8-hydroxyquinoline derivatives, including 1,8-Dichloroisoquinoline, helps in understanding their reactive properties. This is crucial for developing new drug molecules for treating diseases like cancer, HIV, neurodegenerative disorders, etc. (Sureshkumar et al., 2018).
特性
IUPAC Name |
1,8-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPANHWVVFLSTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743319 | |
| Record name | 1,8-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dichloroisoquinoline | |
CAS RN |
848841-64-5 | |
| Record name | 1,8-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)
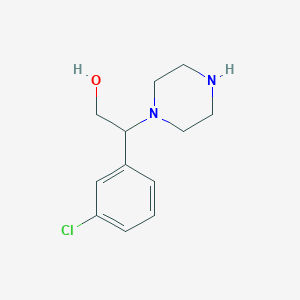
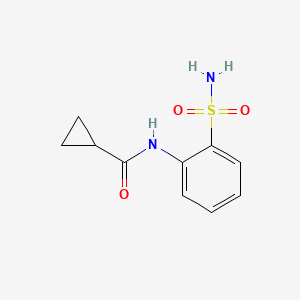
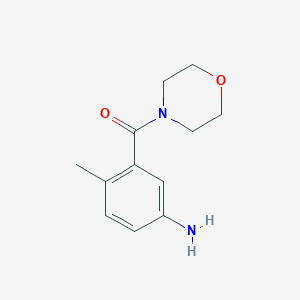
![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)
![1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B1427629.png)

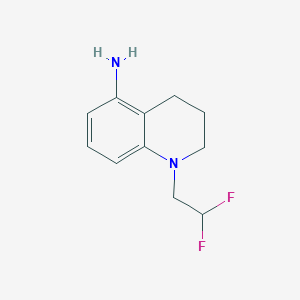
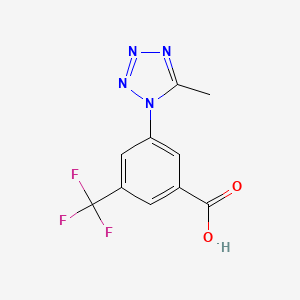
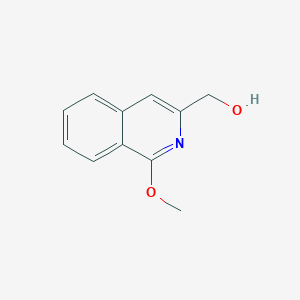
![Methyl[1-(morpholin-4-yl)propan-2-yl]amine](/img/structure/B1427638.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B1427639.png)
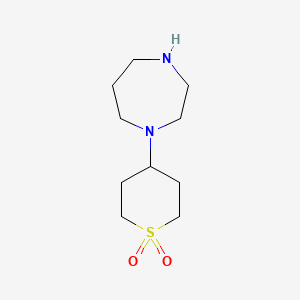
![Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate](/img/structure/B1427642.png)